2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid
Overview
Description
“2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid” is a chemical compound with the CAS Number: 1396999-37-3 . It has a molecular weight of 288.1 . The compound is also known by its IUPAC name, N-(3-bromobenzoyl)serine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO4/c11-7-3-1-2-6(4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Overview of Relevant Research
While the specific compound "2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid" does not appear directly in the scientific literature according to the recent searches, related research provides insights into the broader context of similar compounds and their applications in scientific research. Below, we discuss the findings from various studies on compounds with potential relevance or structural similarities, focusing on their applications, excluding drug use, dosage, and side effects, as per the request.
Antioxidant and Anti-inflammatory Applications
Research on hydroxycinnamic acids, including structures related to the query compound, highlights their significant antioxidant and anti-inflammatory activities. These compounds, found in various food sources, are studied for their potential in preventing oxidative stress and inflammation, crucial factors in chronic diseases development. The structural analogy of these compounds with the phosphate moiety contributes to their bioactive properties, making them valuable in designing supplements and functional foods aiming at health promotion and disease risk reduction (Shahidi & Chandrasekara, 2010).
Applications in Advanced Oxidation Processes
The degradation of environmental contaminants through advanced oxidation processes (AOPs) is another area where related compounds are researched. These processes are critical in treating water and soil contaminated with recalcitrant compounds. Research on acetaminophen degradation, for instance, reveals the formation of various by-products, including hydroquinone and formic acid, showcasing the potential use of related compounds in environmental remediation efforts (Qutob et al., 2022).
properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-3-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-3-1-2-6(4-7)9(14)12-8(5-13)10(15)16/h1-4,8,13H,5H2,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDCHOSSDQRVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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